molecular formula C10H18ClNO2 B1488167 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 1697563-98-6

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1488167
CAS No.: 1697563-98-6
M. Wt: 219.71 g/mol
InChI Key: JCXMVDZSMIRKRT-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom, a hydroxyethyl group, and a ketone functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the reaction of piperidine with chloroacetyl chloride to form 2-chloro-1-(piperidin-1-yl)ethanone

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of secondary alcohols.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • 2-Chloro-1-(piperidin-1-yl)ethanone

  • 2-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one

  • 2-Chloro-1-(4-ethylpiperidin-1-yl)propan-1-one

Uniqueness: 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is unique due to the presence of the hydroxyethyl group, which imparts different chemical and biological properties compared to its analogs. This group can enhance the compound's solubility, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMVDZSMIRKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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